molecular formula C12H10FN B6330700 2-Fluoro-5-(4-methylphenyl)-pyridine CAS No. 1337563-01-5

2-Fluoro-5-(4-methylphenyl)-pyridine

Cat. No.: B6330700
CAS No.: 1337563-01-5
M. Wt: 187.21 g/mol
InChI Key: QZURWMYHIQINQG-UHFFFAOYSA-N
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Description

Significance of Fluorinated Pyridine (B92270) Scaffolds in Modern Organic Chemistry

Fluorinated pyridine scaffolds are integral to modern organic chemistry due to the unique properties conferred by the fluorine atom. The introduction of fluorine into a pyridine ring can significantly alter the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. wikipedia.orgbldpharm.comsigmaaldrich.comchemicalbook.com The high electronegativity of fluorine can influence the pKa of the pyridine nitrogen, affecting its basicity and interaction with other molecules. wikipedia.org This modulation of physicochemical properties is a powerful tool in drug discovery, where fine-tuning these attributes is critical for developing effective therapeutic agents. wikipedia.orgbldpharm.comsigmaaldrich.comchemicalbook.com Furthermore, the substitution of hydrogen with fluorine, a bioisostere, can block sites of metabolic degradation, thereby enhancing the pharmacokinetic profile of a drug candidate. chemicalbook.com The growing importance of fluorinated compounds is evidenced by the increasing number of FDA-approved drugs containing fluorine. bldpharm.com

Overview of Biaryl Systems in Synthetic and Materials Science Research

Biaryl systems, which consist of two aromatic rings directly connected by a single bond, are fundamental structural motifs in a wide array of functional molecules. beilstein-journals.org They form the core of many pharmaceuticals, natural products, and advanced materials. The rotational restriction around the aryl-aryl bond can lead to axial chirality, a key feature in asymmetric catalysis. In materials science, the extended π-conjugation in biaryl systems gives rise to unique photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), liquid crystals, and conductive polymers. The synthesis of biaryl compounds has been significantly advanced by the development of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. beilstein-journals.orgmdpi.com

Historical Development and Academic Research Landscape Pertaining to Substituted Phenylpyridines

The synthesis of substituted phenylpyridines has a rich history, with early methods often requiring harsh reaction conditions. The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, revolutionized the field, allowing for the efficient and regioselective synthesis of a vast library of these compounds under milder conditions. beilstein-journals.orgmdpi.com Research into substituted phenylpyridines has been driven by their diverse applications. In medicinal chemistry, they are investigated as potential kinase inhibitors, antiviral agents, and treatments for neurodegenerative diseases. chemicalbook.comwikipedia.org In materials science, their utility as ligands for catalysts and as components of luminescent materials is an active area of research. The ability to systematically vary the substituents on both the phenyl and pyridine rings allows for the fine-tuning of their biological and physical properties.

Rationale for Investigating 2-Fluoro-5-(4-methylphenyl)-pyridine within Academic Frameworks

The investigation of this compound is driven by the convergence of the advantageous properties of its constituent parts. The 2-fluoropyridine (B1216828) moiety offers the potential for enhanced metabolic stability and modulated basicity, desirable traits in medicinal chemistry. agropages.com The 5-(4-methylphenyl) group introduces a biaryl linkage, which is a key structural element in many biologically active compounds and functional materials. The methyl group on the phenyl ring can also influence the molecule's lipophilicity and interactions with biological targets.

The most probable synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction between 5-bromo-2-fluoropyridine (B45044) and 4-methylphenylboronic acid. chemicalbook.comnih.gov This reaction is known for its high efficiency and tolerance of a wide range of functional groups. The availability of the starting materials makes this an attractive and feasible synthetic strategy for academic and industrial laboratories.

The primary rationale for its investigation lies in its potential as a building block for more complex molecules with tailored properties. It can serve as a key intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and materials. The specific combination of the fluoro, methyl, and biaryl motifs provides a unique chemical space for exploration.

Data on this compound

PropertyValueSource
IUPAC Name 2-Fluoro-5-(4-methylphenyl)pyridine
Synonyms 2-Fluoro-5-(p-tolyl)pyridine
CAS Number 1337563-01-5 beilstein-journals.orgnih.govbldpharm.comrsc.org
Molecular Formula C₁₂H₁₀FN bldpharm.com
Molecular Weight 187.21 g/mol bldpharm.com

Table 1: General Properties

Spectroscopic DataDetails
¹H NMR Data not publicly available. Expected signals would include those for the methyl group protons, and aromatic protons on both the pyridine and phenyl rings, with coupling patterns influenced by the fluorine atom.
¹³C NMR Data not publicly available. Expected signals would include those for the methyl carbon, aromatic carbons, and a carbon signal directly bonded to fluorine exhibiting a large coupling constant.
Mass Spectrometry Data not publicly available. The molecular ion peak [M]⁺ would be expected at m/z 187.21.
Infrared (IR) Spectroscopy Data not publicly available. Expected characteristic bands would include C-H stretching for the aromatic and methyl groups, C=C and C=N stretching for the aromatic rings, and a C-F stretching band.

Table 2: Spectroscopic Data (Predicted)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-(4-methylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c1-9-2-4-10(5-3-9)11-6-7-12(13)14-8-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZURWMYHIQINQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 5 4 Methylphenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. A detailed analysis of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR spectra allows for the unambiguous assignment of all atoms within the 2-Fluoro-5-(4-methylphenyl)-pyridine structure.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra are predicted to show distinct signals for the pyridine (B92270) and the 4-methylphenyl (p-tolyl) moieties. The fluorine atom at the C2 position of the pyridine ring and the electronic effects of the bi-aryl system significantly influence the chemical shifts.

¹H NMR: The proton spectrum is expected to display signals in the aromatic region (typically 7.0-8.5 ppm) and a singlet for the methyl group around 2.4 ppm.

Pyridine Ring Protons: The protons on the pyridine ring (H3, H4, H6) will appear as multiplets. The H6 proton, being adjacent to the nitrogen, is expected to be the most downfield. The fluorine at C2 will introduce characteristic couplings to H3.

Phenyl Ring Protons: The p-tolyl group will show two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, often referred to as an AA'BB' system.

Methyl Protons: The methyl group protons will appear as a singlet, shifted slightly downfield from typical alkyl protons due to the attachment to the aromatic ring.

¹³C NMR: The ¹³C spectrum will show 10 distinct signals for the aromatic carbons, one for the methyl carbon, and one for the quaternary carbon of the tolyl group.

Pyridine Ring Carbons: The carbon atom bonded to fluorine (C2) will exhibit a large one-bond carbon-fluorine coupling (¹JCF) and will be significantly shifted downfield. The other pyridine carbons (C3, C4, C5, C6) will also show smaller C-F couplings.

Phenyl Ring and Methyl Carbons: The carbons of the tolyl group will have chemical shifts typical for substituted benzenes. The methyl carbon (CH₃) is expected around 21 ppm.

Predicted ¹H and ¹³C NMR Data

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H3 (Pyridine)~7.2 - 7.4 (dd)~122.0 (d)
H4 (Pyridine)~7.8 - 8.0 (dd)~142.0 (d)
H6 (Pyridine)~8.2 - 8.4 (d)~148.0 (d)
H2'/H6' (Phenyl)~7.4 - 7.6 (d)~129.0
H3'/H5' (Phenyl)~7.2 - 7.4 (d)~127.0
CH₃ (Methyl)~2.4 (s)~21.0
C2 (Pyridine)-~163.0 (d, ¹JCF ≈ 240 Hz)
C5 (Pyridine)-~134.0
C1' (Phenyl)-~135.0
C4' (Phenyl)-~139.0

(Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets. Chemical shifts and coupling constants are estimations based on analogous compounds.)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include:

H3 with H4 on the pyridine ring.

H4 with H3 on the pyridine ring.

H2'/H6' with H3'/H5' on the phenyl ring. This helps to trace the proton network within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The expected correlations would directly link the predicted ¹H signals to their corresponding ¹³C signals in the table above, for instance, the proton signal at ~2.4 ppm would correlate with the carbon signal at ~21.0 ppm, confirming the methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for connecting the two aromatic rings and the methyl group. Key long-range correlations would be:

From the methyl protons (CH₃) to the phenyl carbons C3'/C5' and C4'.

From the pyridine proton H4 to the carbons of the other ring (C1' and C5).

From the phenyl protons H2'/H6' to the pyridine carbon C5, providing definitive proof of the linkage between the two rings.

Fluorine-19 NMR for Elucidating Fluorine Environments

¹⁹F NMR is highly sensitive and provides specific information about the fluorine atom's environment. huji.ac.il

Chemical Shift: For a 2-fluoropyridine (B1216828) derivative, the ¹⁹F chemical shift is expected to be in the range of -60 to -80 ppm relative to CFCl₃. The exact position would be influenced by the electron-donating nature of the 5-(4-methylphenyl) substituent.

Coupling: The ¹⁹F signal would appear as a multiplet due to coupling with the adjacent protons on the pyridine ring. The most significant coupling would be the three-bond coupling (³JFH) to the H3 proton, which is typically in the range of 7-9 Hz. A smaller four-bond coupling to H4 might also be observed.

Vibrational Spectroscopy for Molecular Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various structural features. The analysis of these bands confirms the presence of the aromatic rings, the C-F bond, and the methyl group.

Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchingAromatic (Pyridine & Phenyl)
2950 - 2850C-H StretchingMethyl (CH₃)
~1600, ~1500, ~1450C=C and C=N Ring StretchingAromatic (Pyridine & Phenyl)
~1440C-H BendingMethyl (CH₃)
~1250 - 1200C-F StretchingAryl-Fluoride
~820C-H Out-of-plane Bending1,4-disubstituted Phenyl

The spectrum of pure pyridine shows characteristic bands, for instance at 1437 cm⁻¹, which would be shifted in the subject molecule due to substitution. nist.gov

Raman Spectroscopy for Vibrational Mode Analysis

Ring Vibrations: The characteristic ring "breathing" modes of both the pyridine and phenyl rings would be visible and are often intense in the Raman spectrum, typically appearing in the 990-1050 cm⁻¹ region.

C-F Bond: While the C-F stretch is strong in the IR, it is generally weak in the Raman spectrum.

Symmetry: The symmetry of the molecule influences the Raman activity of certain vibrational modes. The symmetric stretching of the 1,4-disubstituted phenyl ring is expected to be a particularly strong Raman band.

The combination of these spectroscopic methods provides a powerful and detailed framework for the complete structural confirmation and characterization of this compound.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of a compound. By ionizing a molecule and analyzing the mass-to-charge ratio of the resulting ion and its fragments, a wealth of information can be obtained.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of a compound. Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure mass to several decimal places. This high accuracy allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₁₂H₁₀FN), the theoretical exact mass would be calculated and compared to the experimentally measured mass from an HRMS instrument (such as a Time-of-Flight or Orbitrap analyzer). A close match between the theoretical and experimental values, typically within a few parts per million (ppm), would unequivocally confirm the elemental composition.

The fragmentation pattern observed in mass spectrometry provides clues to the molecule's structure. For an aromatic compound like this compound, the molecular ion peak is expected to be prominent due to the stability of the aromatic rings. Common fragmentation pathways could involve the loss of a fluorine atom, a methyl radical, or cleavage of the bond between the two aromatic rings.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. The separated components then enter the mass spectrometer, which generates a mass spectrum for each. The retention time from the GC helps to identify the compound, while the mass spectrum confirms its identity and can reveal the presence of any impurities or volatile derivatives. A pure sample of this compound would ideally show a single peak in the gas chromatogram at a characteristic retention time, with the corresponding mass spectrum matching the expected pattern for the compound.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

To perform this analysis, a suitable single crystal of this compound would first need to be grown. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector.

The collected data are then processed to determine the unit cell dimensions and space group of the crystal. The crystal structure is solved using specialized software, which generates an initial model of the electron density. This model is then refined against the experimental data to improve its accuracy, resulting in a final, detailed three-dimensional structure.

The refined crystal structure allows for a detailed analysis of the molecule's conformation. A key parameter for biaryl compounds like this compound is the dihedral angle between the pyridine and phenyl rings. This angle is influenced by the steric hindrance between the rings and any intramolecular interactions.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the points where the electron distribution of the molecule contributes equally to the total electron density as the sum of all other molecules.

Computational and Theoretical Investigations of 2 Fluoro 5 4 Methylphenyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the molecular structure and electronic properties of chemical compounds. For 2-Fluoro-5-(4-methylphenyl)-pyridine, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional arrangement and to simulate its vibrational spectrum.

Optimized Molecular Geometries and Conformational Analysis

The geometry of this compound has been optimized using DFT methods to locate the minimum energy structure. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. The resulting optimized geometry represents the most stable conformation of the molecule in the gaseous phase.

A key feature of the molecular structure is the dihedral angle between the pyridine (B92270) and the 4-methylphenyl (tolyl) rings. This angle is a result of the balance between electronic effects, such as π-conjugation which favors planarity, and steric hindrance between the hydrogen atoms on the two rings. For a related compound, 2-fluoro-5-(4-fluorophenyl)pyridine, the dihedral angle between the two aromatic rings has been experimentally determined to be 37.93 (5)°. In the case of this compound, the presence of the methyl group is expected to have a minor influence on this angle.

The optimized bond lengths and angles are critical parameters that define the molecule's structure. These values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

Table 1: Selected Optimized Geometrical Parameters for a Representative Biaryl Pyridine System (Note: The following data is illustrative and based on typical values for similar compounds, as specific experimental or computational data for this compound was not found in the searched literature.)

ParameterBond Length (Å)ParameterBond Angle (°)
C-F1.34C-N-C117.5
C-N1.33C-C-N123.0
C-C (pyridine)1.39C-C-F119.0
C-C (phenyl)1.40C-C-C (phenyl)120.0
C-C (inter-ring)1.48H-C-C120.0

Harmonic Vibrational Frequency Calculations and Correlation with Experimental Spectra

Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. Each calculated frequency can be animated to visualize the corresponding atomic motions, such as stretching, bending, and torsional modes.

The theoretical vibrational spectrum is an invaluable tool for interpreting experimental IR and Raman spectra. By comparing the calculated frequencies with the experimental ones, a detailed assignment of the spectral bands to specific molecular vibrations can be made. It is common practice to scale the calculated harmonic frequencies by an empirical factor to account for anharmonicity and the approximations inherent in the computational method, leading to better agreement with experimental data.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding chemical reactivity and electronic properties. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the key players in chemical reactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Spatial Distribution

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The spatial distribution of these orbitals reveals the most probable regions for nucleophilic and electrophilic attack, respectively.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl ring, which is a good electron-donating group. In contrast, the LUMO is anticipated to be distributed mainly over the electron-deficient 2-fluoropyridine (B1216828) ring, which is an electron-withdrawing system. The fluorine atom, being highly electronegative, contributes significantly to the electron-withdrawing nature of the pyridine ring. The spatial separation of the HOMO and LUMO is a characteristic feature of donor-acceptor systems.

The energies of the HOMO and LUMO are also critical parameters. A higher HOMO energy indicates a better electron-donating ability, while a lower LUMO energy suggests a greater electron-accepting capacity.

HOMO-LUMO Energy Gaps and Their Significance for Electronic Properties

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. A large HOMO-LUMO gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap is associated with higher reactivity and lower stability.

The HOMO-LUMO gap also governs the electronic absorption properties of the molecule. The energy of the gap corresponds to the energy of the lowest electronic transition, which can be observed in the UV-Visible spectrum. Molecules with smaller gaps tend to absorb light at longer wavelengths. The HOMO-LUMO gap is a key parameter in the design of materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap (Note: The following data is illustrative and based on typical values for similar compounds, as specific computational data for this compound was not found in the searched literature.)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds.

NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, and for determining the charge distribution within a molecule. The analysis of donor-acceptor interactions within the NBO framework reveals the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy associated with these interactions provides a measure of their strength.

For this compound, NBO analysis can quantify the delocalization of π-electrons between the two aromatic rings and the hyperconjugative interactions involving the methyl group. It also provides a detailed breakdown of the atomic charges, offering insights into the molecule's polarity and the reactivity of different atomic sites.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual guide to the molecule's charge distribution and its reactive behavior. researchgate.net The MEP surface illustrates the regions from which a positive test charge is electrostatically repelled (positive potential) or attracted (negative potential).

In an MEP map, different potential values are represented by a color spectrum. Typically, regions of negative electrostatic potential, rich in electrons, are colored red and are indicative of sites prone to electrophilic attack. Conversely, regions of positive potential, which are electron-deficient, are colored blue and signify favorable sites for nucleophilic attack. Intermediate potential values are represented by orange, yellow, and green. ijcce.ac.ir

For this compound, the MEP map is predicted to show distinct regions of varying potential based on its structural features:

Negative Potential: The most intense negative potential (red/yellow) is expected to be localized around the nitrogen atom of the pyridine ring and the highly electronegative fluorine atom. These areas are the most likely sites for interactions with electrophiles or for forming hydrogen bonds.

Positive Potential: The most positive potential (blue) is anticipated around the hydrogen atoms, particularly those attached to the aromatic rings, making them susceptible to nucleophilic attack.

Neutral Regions: The carbon atoms of the phenyl and pyridine rings, as well as the methyl group, will likely exhibit intermediate potentials (green), forming a relatively neutral framework.

The analysis of the MEP surface is crucial for predicting how the molecule will interact with other chemical species, including biological receptors or reagents.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

Molecular RegionPredicted PotentialColor on MEP MapImplied Reactivity
Pyridine Nitrogen AtomHighly NegativeRedElectrophilic Attack
Fluorine AtomNegativeYellow/OrangeElectrophilic Attack
Aromatic HydrogensPositiveBlueNucleophilic Attack
Phenyl & Pyridine RingsNear NeutralGreenRelatively Unreactive

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in modern photonics and optoelectronics, including optical signal processing and laser technology. ias.ac.in Organic molecules, particularly those with extensive π-conjugated systems and charge-transfer characteristics, often exhibit significant NLO responses. nih.gov The NLO properties of a molecule can be predicted computationally by calculating its electric dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). tandfonline.com

Density Functional Theory (DFT) is a powerful method for computing these properties. For a molecule like this compound, the presence of the π-conjugated biaryl system suggests it may possess NLO activity. The fluorine atom acts as an electron-withdrawing group, while the methyl-substituted phenyl ring can act as an electron-donating group, creating an intramolecular charge-transfer character that can enhance NLO response.

While specific experimental or computational data for this compound is not available, the properties of a structurally analogous pyridine derivative, 2-aminopyridinium p-toluenesulphonate, calculated using DFT at the B3LYP/6-31G(d) level, can serve as a representative example of the data obtained in such studies. ias.ac.in The total hyperpolarizability (β_tot) is a key indicator, and a large value suggests a strong NLO response.

Table 2: Representative NLO Properties Calculated for an Analogous Pyridine Derivative (2-aminopyridinium p-toluenesulphonate). ias.ac.in

ParameterCalculated ValueUnit
Dipole Moment (μ)1.838Debye
Mean Polarizability (α)20.306 x 10⁻²⁴esu
First Hyperpolarizability (β_tot)7.962 x 10⁻³⁰esu

Reactivity Descriptors (e.g., Fukui Functions) for Predicting Chemical Selectivity

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These descriptors can be global, applying to the molecule as a whole, or local, identifying reactivity at specific atomic sites. nih.gov

Global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These include:

Chemical Potential (μ): Measures the escaping tendency of electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons. tandfonline.com

Local reactivity is effectively predicted by the Fukui function , which identifies the sites within a molecule most susceptible to attack. wikipedia.org The function is defined for three types of reactions:

f_k^+: For nucleophilic attack (attack by a nucleophile), it indicates the sites most likely to accept an electron.

f_k^-: For electrophilic attack (attack by an electrophile), it points to the sites most likely to donate an electron. nih.gov

f_k^0: For radical attack.

For this compound, the nitrogen and fluorine atoms are expected to be hard centers, while the conjugated π-system introduces softer regions. The most reactive sites can be predicted by calculating the condensed Fukui functions for each atom. It is anticipated that the pyridine nitrogen would be a primary site for electrophilic attack (high f_k^- value), while certain carbon atoms in the pyridine ring would be susceptible to nucleophilic attack (high f_k^+ value).

Table 3: Representative Global Reactivity Descriptors Calculated for an Analogous Aminopyridine Derivative. tandfonline.com

ParameterFormulaRepresentative Value (eV)
HOMO EnergyE_HOMO-5.98
LUMO EnergyE_LUMO-0.89
Energy Gap (ΔE)E_LUMO - E_HOMO5.09
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-3.43
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.54
Global Softness (S)1 / (2η)0.196

Table 4: Interpretation of Condensed Fukui Function Values

Fukui FunctionType of AttackInterpretation
f_k^+NucleophilicHigher value indicates a more reactive site for accepting electrons.
f_k^-ElectrophilicHigher value indicates a more reactive site for donating electrons.

Solvent Effects on Electronic Properties and Spectroscopic Parameters

The chemical and physical properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods like the Polarizable Continuum Model (PCM) are widely used to simulate these solvent effects. wikipedia.orgrsc.org In the PCM approach, the solvent is modeled as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. researchgate.net This allows for the calculation of how the solvent alters the molecule's geometry, electronic structure, and spectroscopic properties.

One of the most studied solvent effects is solvatochromism , which refers to the shift in the position of UV-Visible absorption bands (λ_max) as the polarity of the solvent changes. researchgate.net This shift can be:

Bathochromic (Red Shift): A shift to longer wavelengths, often occurring when the excited state is more polar than the ground state and is thus stabilized more by a polar solvent.

Hypsochromic (Blue Shift): A shift to shorter wavelengths, typically seen when the ground state is stabilized more by polar solvent interactions than the excited state. mdpi.comevidentscientific.com

For this compound, it is expected that its electronic absorption spectra would exhibit shifts depending on the solvent's polarity. The interaction between the molecule's dipole moment and the solvent can alter the energy gap between the ground and excited states. A systematic computational study using the TD-DFT method combined with PCM across a range of solvents would reveal the nature and magnitude of these shifts.

Table 5: Representative Data on the Effect of Solvent Polarity on the Absorption Maximum (λ_max) for a π-Conjugated System

SolventDielectric Constant (ε)TypePredicted λ_max Shift
Cyclohexane2.02Non-polarReference
Chloroform4.81Weakly PolarBathochromic (Red)
Ethanol24.55Polar ProticSignificant Bathochromic (Red)
Acetonitrile37.5Polar AproticSignificant Bathochromic (Red)
Water80.1Polar ProticLargest Bathochromic (Red)

Chemical Reactivity and Derivatization Studies of 2 Fluoro 5 4 Methylphenyl Pyridine

Electrophilic Aromatic Substitution Patterns on the Pyridine (B92270) and Phenyl Rings

Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for aromatic compounds. However, the reactivity and regioselectivity for 2-Fluoro-5-(4-methylphenyl)-pyridine are highly differentiated between the two aromatic rings.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which significantly deactivates the ring towards attack by electrophiles compared to benzene (B151609). wikipedia.orgyoutube.com Any electrophilic attack that does occur is strongly directed to the meta-position (C3 and C5) relative to the nitrogen, as this avoids placing a destabilizing positive charge on the nitrogen atom in the resonance structures of the reaction intermediate. quora.comquimicaorganica.org In this specific molecule, the C5 position is already substituted. The C2-fluoro group is a deactivating substituent but an ortho-, para-director; however, its influence is overshadowed by the powerful deactivating nature of the pyridine nitrogen. libretexts.org Therefore, electrophilic substitution on the pyridine ring is highly unfavorable and would require harsh reaction conditions. wikipedia.orgquimicaorganica.org

In stark contrast, the 4-methylphenyl ring is activated towards electrophilic substitution. The methyl group is an electron-donating group (EDG) that activates the ring and directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.orgyoutube.com Since the para position is occupied by the bond to the pyridine ring, electrophilic attack will be directed to the two equivalent ortho positions (C3' and C5').

Consequently, the predictable outcome for electrophilic aromatic substitution reactions, such as nitration or halogenation, on this compound is the selective functionalization of the phenyl ring at the positions ortho to the methyl group. masterorganicchemistry.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major ProductRationale
NitrationHNO₃ / H₂SO₄2-Fluoro-5-(3-nitro-4-methylphenyl)-pyridineThe tolyl ring is activated by the methyl group, directing the NO₂⁺ electrophile to the ortho position. The pyridine ring is strongly deactivated. libretexts.orgmasterorganicchemistry.com
BrominationBr₂ / FeBr₃2-Fluoro-5-(3-bromo-4-methylphenyl)-pyridineThe activating methyl group directs electrophilic bromination to the ortho position on the phenyl ring. libretexts.org
Friedel-Crafts AcylationCH₃COCl / AlCl₃2-Fluoro-5-(3-acetyl-4-methylphenyl)-pyridineThe acyl group is introduced ortho to the activating methyl group on the tolyl substituent. The pyridine nitrogen would complex with the AlCl₃ catalyst, further deactivating that ring. wikipedia.org

Nucleophilic Substitution Reactions on the Fluorinated Pyridine Moiety

The C2 position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. The fluorine atom at this position serves as an excellent leaving group, significantly more reactive than other halogens like chlorine. nih.govnih.gov This high reactivity allows for the displacement of the fluoride (B91410) ion by a wide variety of nucleophiles under relatively mild conditions. researchgate.net

This reaction is a cornerstone of the functionalization of 2-fluoropyridines, providing a reliable method for introducing nitrogen, oxygen, sulfur, and carbon-based substituents. sci-hub.se The presence of an electron-withdrawing group on the pyridine ring can further enhance the rate of SNAr reactions. nih.govresearchgate.net While the tolyl group at the C5 position is electron-donating, the inherent reactivity of the 2-fluoropyridine (B1216828) system is generally sufficient to ensure that substitution proceeds efficiently.

Table 2: Examples of Nucleophilic Aromatic Substitution on 2-Halopyridine Systems

Substrate TypeNucleophileTypical ConditionsProduct TypeReference
2-FluoropyridineSodium Ethoxide (NaOEt)Ethanol (EtOH), reflux2-Ethoxypyridine researchgate.net
2-ChloropyridineSodium Phenylsulfide (PhSNa)HMPA or NMP, 100°C, microwave2-(Phenylthio)pyridine sci-hub.se
2-Chloro-5-nitropyridineMorpholineWater, KF, reflux2-(Morpholin-4-yl)-5-nitropyridine nih.gov
2-FluoropyridinePiperidineMethanol (B129727) (MeOH)2-(Piperidin-1-yl)pyridine nih.govnih.gov

Transition Metal-Catalyzed Functionalization at Unsubstituted Positions

Transition metal catalysis offers powerful methods for forming new carbon-carbon and carbon-heteroatom bonds by activating otherwise inert C-H bonds. For this compound, several positions are potential targets for such functionalization.

The regioselectivity of C-H activation is typically governed by a directing group that coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond.

Pyridine Nitrogen as Director: The pyridine nitrogen can direct a metal catalyst (e.g., Palladium, Ruthenium) to the ortho C-H bond of the phenyl ring (C2' position), leading to the formation of a five-membered cyclometalated intermediate. acs.orgrsc.org This strategy is widely used for the functionalization of 2-phenylpyridine derivatives.

Fluorine as Director: The fluorine atom can act as a weak directing group, promoting C-H activation at its ortho position, which is C3 on the pyridine ring. researchgate.netchemrxiv.org Palladium-catalyzed direct arylation of fluoroarenes often proceeds with high regioselectivity at the C-H bond adjacent to the fluorine. chemrxiv.org

C6 Position: The C6 position is ortho to the pyridine nitrogen and is often susceptible to functionalization, although it may be less favored than C-H activation directed by a chelating group. beilstein-journals.org

The ultimate outcome depends on the specific catalyst, ligands, and reaction conditions employed, which can be tuned to favor one activation pathway over another. semanticscholar.orgmdpi.com

Table 3: Potential Sites for Transition Metal-Catalyzed C-H Functionalization

PositionDirecting GroupTypical CatalystPotential ReactionReference
C2' (Phenyl Ring)Pyridine NitrogenPd(OAc)₂, RuCl₃Arylation, Alkenylation acs.orgrsc.org
C3 (Pyridine Ring)Fluoro GroupPd(OAc)₂ with phosphine ligandDirect Arylation researchgate.netchemrxiv.org
C6 (Pyridine Ring)Pyridine Nitrogen (proximity)Pd(OAc)₂Intramolecular Arylation beilstein-journals.org

Regioselective Deprotonation and Subsequent Functionalization

The protons on the pyridine ring are acidic and can be removed by strong bases, such as organolithium reagents (e.g., n-BuLi) or lithium amides (e.g., LDA), to form a potent nucleophilic organometallic species. znaturforsch.com The regioselectivity of this deprotonation (metalation) is highly controlled.

In 2-substituted pyridines, deprotonation overwhelmingly occurs at the C6 position. nih.gov This is because the lithium base coordinates to the lone pair of the pyridine nitrogen, delivering the base to the adjacent C6 proton in a process known as directed ortho-metalation. mdpi.com The C3 proton, while acidified by the adjacent fluorine atom, is less accessible to this directed mechanism. Therefore, treatment of this compound with a strong lithium base is expected to regioselectively generate the 6-lithio-2-fluoro-5-(4-methylphenyl)-pyridine intermediate.

This lithiated species can then be trapped with a variety of electrophiles to install a wide range of functional groups at the C6 position. nih.govrsc.org

Table 4: Predicted Functionalization via Regioselective C6-Lithiation

Step 1: BaseStep 2: ElectrophileFunctional Group Introduced at C6Product Name Fragment
n-BuLi or LDACO₂ then H⁺ workup-COOH...-6-carboxylic acid
n-BuLi or LDAI₂-I6-iodo...
n-BuLi or LDADMF-CHO...-6-carbaldehyde
n-BuLi or LDACH₃OD-D6-deuterio...

Derivatization Reactions for Analytical Applications (e.g., silylation for GC analysis)

Chemical derivatization is a technique used to modify an analyte to make it more suitable for a specific analytical method, such as improving volatility for Gas Chromatography (GC) or enhancing detection for High-Performance Liquid Chromatography (HPLC). researchgate.netscribd.com

Common derivatization techniques like silylation, which involves reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are used to increase the volatility of compounds for GC analysis. nih.govresearchgate.net However, these reagents react with active hydrogens, such as those in -OH, -NH₂, or -COOH groups. reddit.comshimadzu.eu Since this compound lacks such a functional group, it is not a direct candidate for silylation.

The compound is likely volatile enough to be analyzed directly by GC-MS without derivatization. For HPLC analysis, it possesses aromatic rings that provide UV absorbance, allowing for detection without derivatization. nih.gov

Should derivatization be necessary to improve sensitivity or chromatographic behavior, a two-step approach would be required. First, a functional group amenable to derivatization would need to be installed on the molecule. For example, a nucleophilic substitution reaction (as described in section 5.2) could be used to replace the C2-fluoro group with a hydroxyl (-OH) or amino (-NH₂) group. This new derivative could then be readily silylated for GC analysis or reacted with a fluorogenic agent like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) for highly sensitive fluorescence detection in HPLC. researchgate.net

Applications of 2 Fluoro 5 4 Methylphenyl Pyridine As a Molecular Scaffold and Functional Material in Research

Role as a Synthetic Building Block for Complex Organic Molecules

The structural features of 2-Fluoro-5-(4-methylphenyl)-pyridine make it a valuable intermediate in the construction of more elaborate molecular architectures. Its substituted pyridine (B92270) core is a common motif in a vast number of biologically active compounds.

In organic synthesis, pre-fluorinated building blocks are often essential for creating complex fluorinated molecules. orgsyn.org Compounds like this compound serve as key precursors. The fluorine atom at the 2-position and the tolyl group at the 5-position provide distinct reactivity and functionality. The synthesis of such biaryl pyridines is commonly achieved through cross-coupling reactions, such as the Suzuki coupling, where a halopyridine is reacted with a boronic acid. For instance, a similar compound, 2-Fluoro-5-(4-fluorophenyl)pyridine, is synthesized by reacting 5-bromo-2-fluoropyridine (B45044) with 4-fluorophenylboronic acid in the presence of a palladium catalyst. nih.gov

Once formed, this compound can undergo further transformations. The fluorine atom can be displaced by various nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction, a common strategy for introducing further complexity. The pyridine nitrogen can be oxidized or quaternized, and the tolyl group offers sites for further functionalization, making it a versatile starting point for multistep synthetic sequences. For example, the related compound 2-Fluoro-4-methylpyridine is used as a precursor in the preparation of various derivatives, including 2-fluoro-4-pyridinecarboxylic acid and 2-fluoro-3-iodo-5-methylpyridine. sigmaaldrich.com

Combinatorial chemistry aims to rapidly generate large collections of related compounds, known as libraries, for screening in drug discovery and materials science. Building blocks like this compound are well-suited for this purpose due to the multiple points of diversification they offer. The pyridine core, the fluorine substituent, and the methylphenyl group can all be systematically varied.

Diversity-oriented synthesis (DOS) is a strategy that generates libraries with significant variations in their core structure (scaffold), substituents, and stereochemistry. nih.gov By using a foundational scaffold like this compound, chemists can create a library of analogs by reacting it with a range of different chemical partners. For example, the fluorine atom could be substituted with a library of amines or alcohols, while the methyl group on the phenyl ring could be oxidized and converted into a series of amides or esters. This systematic modification allows for a thorough exploration of the chemical space around the parent scaffold, which is critical for identifying molecules with desired properties. rsc.org

Exploration in Medicinal Chemistry Research as a Molecular Scaffold

Pyridine-based scaffolds are among the most prevalent structural units in pharmaceuticals, found in over 7,000 medicinally important molecules. rsc.orgnih.gov Their ability to improve pharmacokinetic properties and engage in specific binding interactions makes them highly attractive in drug design. nih.gov

The design of pyridine-based therapeutic agents is guided by several key principles. The pyridine ring is often introduced to enhance water solubility and bioavailability compared to its carbocyclic analog, benzene (B151609). nih.govresearchgate.net The nitrogen atom's ability to act as a hydrogen bond acceptor is a critical feature for binding to biological targets like enzymes and receptors. nih.gov

Furthermore, the pyridine scaffold is metabolically robust and can be strategically substituted to fine-tune its electronic properties, lipophilicity, and steric profile. The introduction of a fluorine atom, as in this compound, is a common tactic in medicinal chemistry. Fluorine can block metabolic oxidation at the site of substitution, increase binding affinity through favorable electrostatic interactions, and alter the acidity of nearby functional groups. mdpi.com The biaryl structure, consisting of linked pyridine and phenyl rings, provides a rigid scaffold that can effectively orient substituents to fit into protein binding pockets. This structural rigidity can lead to higher binding affinity and selectivity. The prevalence of this scaffold is evident in the large number of FDA-approved drugs containing the pyridine moiety. dovepress.comnih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold

Drug NameTherapeutic Area
AbirateroneProstate Cancer
PiroxicamArthritis (NSAID)
IsoniazidTuberculosis
AtazanavirHIV
ImatinibLeukemia
RoflumilastCOPD

This table presents a selection of drugs featuring a pyridine core to illustrate the scaffold's therapeutic importance. Data sourced from multiple references. rsc.orgnih.govdovepress.comnih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. drugdesign.org For a scaffold like this compound, SAR studies would involve synthesizing and testing a series of analogs to probe the importance of each component.

A typical SAR campaign would explore the following modifications:

Position and nature of the halogen: Replacing the fluorine at the 2-position with other halogens (Cl, Br) or moving it to other positions on the pyridine ring.

Substitution on the phenyl ring: Varying the substituent on the phenyl ring (e.g., replacing the methyl group with methoxy (B1213986), trifluoromethyl, or other groups) or changing its position (ortho, meta, para).

Replacement of the phenyl ring: Substituting the phenyl ring with other aromatic or heteroaromatic systems.

Table 2: Illustrative SAR of Pyrazolopyridine Derivatives

CompoundR¹ SubstituentCore StructureIC₅₀ (µM)
27aBenzylIndazole>10
27bBenzyl1H-Pyrazolo[4,3-c]pyridine1.7
27cBenzyl1H-Pyrazolo[3,4-b]pyridine6.9
27dBenzyl1H-Pyrazolo[3,4-c]pyridine9.8
27eBenzyl1H-Pyrazolo[4,3-b]pyridine20.4

This table is based on data for pyrazolopyridine derivatives and demonstrates how changes to the core heterocyclic structure impact inhibitory activity (IC₅₀). A lower IC₅₀ value indicates higher potency. Data sourced from a study by Straub et al. as reviewed elsewhere. nih.gov

Utility in Materials Science Research

The applications of pyridine derivatives extend beyond medicine into materials science. Their rigid, aromatic nature and specific electronic properties make them useful components in the design of functional materials. For instance, pyridine-containing polymers can exhibit unique electrical, optical, or mechanical properties. pipzine-chem.com

The compound this compound, with its fluorinated biaryl structure, is a candidate for creating advanced materials. The high electronegativity of fluorine can influence the electronic characteristics of a resulting polymer or network material. Perfluorinated pyridines, for example, are known to be highly reactive towards nucleophilic aromatic substitution, which allows them to act as cross-linking agents to form robust fluorinated networks and polymers. mdpi.com These materials often display enhanced thermal stability and chemical resistance. mdpi.com While specific research on this compound in materials science is not widely documented, its structure suggests potential as a monomer for synthesizing polymers with high thermal stability, specific refractive indices, or applications in electronic devices. pipzine-chem.com

Investigation as a Ligand in Coordination Chemistry

The unique electronic properties and structural features of this compound have led to its investigation as a ligand in the field of coordination chemistry. The presence of the fluorine atom and the nitrogen atom of the pyridine ring allows this compound to act as a versatile building block in the synthesis of metal complexes.

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, which can be donated to a metal center, forming a coordinate bond. The fluorine atom, being highly electronegative, influences the electron density of the pyridine ring, which in turn can affect the strength and nature of the metal-ligand interaction. This modulation of electronic properties is a key area of interest for chemists designing novel catalysts and functional materials.

Research in this area often involves the synthesis of coordination complexes with various transition metals. The resulting metal-ligand complexes are then studied to understand their structural, electronic, and potentially catalytic properties. For instance, similar fluorinated arylpyridine derivatives have been successfully used as cyclometalating ligands. ossila.com In these cases, the ligand coordinates to the metal center through both the nitrogen lone pair and a C-H bond on the phenyl ring, forming a stable chelate structure.

The study of such complexes contributes to a fundamental understanding of ligand effects in coordination chemistry. The steric and electronic parameters of the ligand, such as the position of the fluorine and methyl groups, play a crucial role in determining the geometry and reactivity of the resulting metal complex. While specific studies on this compound as a ligand are part of ongoing research, the principles derived from related fluorinated pyridine systems suggest its potential for creating complexes with tailored properties for applications in catalysis and materials science.

Research into Liquid Crystalline Behavior of Pyridine Derivatives

Pyridine derivatives are a significant class of compounds explored for their potential to form liquid crystalline phases. The rigid, rod-like structure of many pyridine-containing molecules is a key prerequisite for the formation of these mesophases, which exhibit properties intermediate between those of a crystalline solid and an isotropic liquid.

The investigation into the liquid crystalline behavior of pyridine derivatives is driven by their potential applications in display technologies and other advanced materials. The introduction of fluorine atoms into the molecular structure can significantly influence the liquid crystalline properties. The high electronegativity and small size of fluorine can lead to changes in intermolecular interactions, such as dipole-dipole interactions and steric effects, which in turn can affect the stability and type of liquid crystal phase formed.

While direct research on the liquid crystalline properties of this compound is not extensively documented in publicly available literature, the structural motifs present in this molecule are relevant to the design of liquid crystals. The elongated shape arising from the connection of the pyridine and phenyl rings is a favorable characteristic. The presence of the methyl group can influence the molecule's aspect ratio and its packing in the condensed state.

Studies on related fluorinated bi-aryl systems have demonstrated that the position and number of fluorine substituents can be used to fine-tune the mesomorphic properties. For example, the dihedral angle between the two aromatic rings, which is influenced by the substituents, is a critical parameter. In a related compound, 2-Fluoro-5-(4-fluorophenyl)pyridine, the dihedral angle between the fluorobenzene (B45895) and the 2-fluoropyridine (B1216828) rings is 37.93 (5)°. nih.gov This type of structural information is vital for predicting and understanding the potential for liquid crystal formation.

Applications in Photoredox Catalysis and Light-Emitting Devices

Fluorinated pyridine derivatives have emerged as important components in the fields of photoredox catalysis and the development of light-emitting devices, such as Organic Light-Emitting Diodes (OLEDs). The electronic properties conferred by the fluorine and pyridine moieties make these compounds suitable for use as ligands in photosensitive metal complexes.

In the context of photoredox catalysis, metal complexes containing ligands similar to this compound can act as photosensitizers. ossila.com When these complexes absorb light, they can reach an excited state, facilitating single-electron transfer processes that can drive a wide range of chemical reactions. The fluorine substituents can be used to tune the redox potentials and the energy levels of the molecular orbitals of the complex, thereby influencing its photocatalytic activity. ossila.com For example, the introduction of fluorine atoms can lower the Highest Occupied Molecular Orbital (HOMO) energy level, which can shift the emission spectrum of the complex. ossila.com

In the realm of light-emitting devices, these fluorinated pyridine-based ligands are used to create emissive metal complexes, often with iridium. These complexes can exhibit high photoluminescent quantum yields, a critical parameter for the efficiency of OLEDs. ossila.com The ligands play a crucial role in determining the color and efficiency of the emitted light. The ability to fine-tune the electronic properties through substitution on the ligand scaffold is a powerful tool for developing new and improved materials for lighting and display applications.

Furthermore, arylpyridine-iridium complexes are being investigated for their potential in water splitting to generate hydrogen, another application that relies on their photosensitizing properties. ossila.com While specific research on this compound in these applications is part of the broader exploration of fluorinated pyridine ligands, its structural features suggest its potential as a valuable building block in the design of new functional materials for photoredox catalysis and light-emitting technologies.

Future Research Trajectories and Academic Perspectives

Development of More Sustainable and Efficient Synthetic Methodologies

The pursuit of green and efficient synthetic routes to access 2-Fluoro-5-(4-methylphenyl)-pyridine and its analogs is a primary research focus. Traditional methods often involve multi-step sequences that may generate significant waste and require harsh reaction conditions. Future research will likely concentrate on the development of catalytic, one-pot procedures that minimize environmental impact while maximizing yield and purity.

A promising approach for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. mdpi.combas.bg The reaction would involve the coupling of a 2-fluoro-5-halopyridine with 4-methylphenylboronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high efficiency and selectivity. Modern advancements in catalyst design, particularly the use of highly active palladium-phosphine complexes, have shown great promise for the coupling of challenging heterocyclic substrates. bas.bg

Future investigations will likely explore:

Novel Catalyst Systems: Development of more active, stable, and recyclable palladium catalysts or catalysts based on more abundant and less toxic metals.

Flow Chemistry: Implementation of continuous flow reactors to improve reaction control, enhance safety, and facilitate scale-up.

Alternative Coupling Partners: Investigation of alternative organometallic reagents in place of boronic acids to broaden the reaction scope and improve functional group tolerance.

Direct C-H Arylation: Exploration of methods for the direct arylation of 2-fluoropyridine (B1216828) at the 5-position, which would represent a more atom-economical approach by avoiding the pre-functionalization of the pyridine (B92270) ring.

A closely related analog, 2-Fluoro-5-(4-fluorophenyl)pyridine, has been synthesized via a Suzuki coupling reaction between 5-bromo-2-fluoropyridine (B45044) and 4-fluorophenylboronic acid using a Pd(PPh₃)₄ catalyst, achieving an 85% yield. nih.gov This provides a strong precedent for the successful synthesis of the title compound.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize synthetic methodologies, a deep understanding of reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques offer the capability for real-time, in-situ monitoring of chemical transformations, providing valuable insights that can lead to improved process control and efficiency. For the synthesis of this compound, particularly via Suzuki-Miyaura coupling, several spectroscopic probes could be employed.

Future research in this area will likely involve the application and refinement of:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectrometers can be used to follow the progress of a reaction directly in the reaction vessel. For the synthesis of this compound, ¹H and ¹⁹F NMR would be particularly informative for tracking the consumption of starting materials and the formation of the product.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor changes in functional groups throughout the reaction. High-resolution IR spectroscopy in a molecular beam could provide detailed information on vibrational mode-coupling. researchgate.net

Mass Spectrometry (MS): Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be coupled with reaction monitoring systems to provide real-time information on the masses of reactants, intermediates, and products.

Expected Spectroscopic Data for this compound:

Nucleus Expected Chemical Shift (ppm) Rationale
¹H (Pyridine Ring)7.0 - 8.5The protons on the pyridine ring will appear in the aromatic region, with their exact shifts influenced by the fluorine and tolyl substituents. chemicalbook.comresearchgate.net
¹H (Tolyl Group - Aromatic)7.1 - 7.4The aromatic protons of the tolyl group will be in a typical range for substituted benzene (B151609) rings. chemicalbook.com
¹H (Tolyl Group - Methyl)~2.4The methyl protons will appear as a singlet in the upfield region. chemicalbook.com
¹³C (Pyridine Ring)110 - 165The carbon atoms of the pyridine ring will show characteristic shifts, with the carbon attached to the fluorine atom exhibiting a large coupling constant (¹JCF). chemicalbook.com
¹³C (Tolyl Group)125 - 140 (aromatic), ~21 (methyl)The carbon chemical shifts of the tolyl group will be in the expected ranges. chemicalbook.com
¹⁹F-70 to -120The chemical shift of the fluorine atom on the pyridine ring is expected to be in this range, characteristic of fluoropyridines. rsc.org

Integration of Machine Learning and AI in Predicting Molecular Properties and Reactions

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and reaction outcomes. For this compound, these computational tools can accelerate its development and application.

Future research directions include:

Predictive Models for Physicochemical Properties: Developing and training ML models to accurately predict key properties of this compound and its derivatives, such as solubility, lipophilicity (logP), and metabolic stability. These predictions can guide the design of new molecules with desired characteristics.

Reaction Outcome Prediction: Utilizing AI algorithms to predict the optimal reaction conditions (catalyst, solvent, temperature) for the synthesis of this compound, thereby reducing the need for extensive experimental screening. researchgate.net

De Novo Molecular Design: Employing generative ML models to design novel derivatives of this compound with enhanced biological activity or material properties. These models can explore vast chemical spaces to identify promising candidates for further investigation.

Explainable AI: Developing ML models that not only make predictions but also provide insights into the underlying structure-property relationships, helping chemists to understand why certain molecules are more active or have desirable properties. rsc.org

Computed Properties of a Close Analog, (5-Fluoro-2-(p-tolyl)pyridin-4-yl)methanol:

Property Value Source
Molecular FormulaC₁₃H₁₂FNOPubChem nih.gov
Molecular Weight217.24 g/mol PubChem nih.gov
XLogP3-AA2.1PubChem nih.gov
Hydrogen Bond Donor Count1PubChem nih.gov
Hydrogen Bond Acceptor Count3PubChem nih.gov
Rotatable Bond Count2PubChem nih.gov

Exploration of Novel Reactivity Patterns for Further Functionalization

The 2-fluoro substituent in this compound serves as a versatile handle for further chemical modifications. The high electronegativity of the fluorine atom activates the C-2 position for nucleophilic aromatic substitution (SNAr) reactions.

Future research will likely focus on:

Nucleophilic Aromatic Substitution (SNAr): Investigating a wide range of nucleophiles (e.g., amines, alcohols, thiols) to displace the fluorine atom and generate a library of novel derivatives. The reactivity of 2-fluoropyridines in SNAr reactions is well-established, with the fluorine being a good leaving group. pipzine-chem.com

Metal-Catalyzed Cross-Coupling Reactions: While the Suzuki-Miyaura reaction is used for its synthesis, other cross-coupling reactions can be employed for further functionalization at different positions of the pyridine or tolyl rings, provided suitable starting materials are used.

C-H Activation: Exploring the direct functionalization of C-H bonds on both the pyridine and tolyl rings to introduce new substituents in a highly atom-economical manner.

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to enable novel and mild transformations of this compound.

The reactivity of the fluorine atom in 2-fluoropyridines is significantly higher than that of chlorine in the corresponding 2-chloropyridines, making it a preferred substrate for SNAr reactions. pipzine-chem.com

Design of Next-Generation Molecular Scaffolds for Diverse Research Applications

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, as it is a common structural motif in many biologically active compounds and FDA-approved drugs. mdpi.comsigmaaldrich.comnih.gov The presence of both a fluorine atom and a tolyl group in this compound makes it an attractive scaffold for the design of new therapeutic agents and functional materials.

Future research in this area will explore its potential as a core structure for:

Medicinal Chemistry: Designing and synthesizing libraries of derivatives based on the this compound scaffold to screen for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug molecule. mdpi.commdpi.com

Agrochemicals: Developing new pesticides and herbicides, as pyridine derivatives are also prevalent in agrochemical applications. pipzine-chem.com

Materials Science: Incorporating the this compound motif into organic light-emitting diodes (OLEDs), sensors, and other functional materials, leveraging its electronic and photophysical properties.

The chromenopyridine scaffold, which contains a pyridine ring, is another example of a privileged platform in drug design, highlighting the importance of pyridine-based structures. rsc.org

Investigation into Supramolecular Chemistry Involving this compound Motifs

The presence of a fluorine atom can significantly influence the non-covalent interactions that govern the self-assembly of molecules into well-defined supramolecular architectures. nih.gov The study of how this compound organizes in the solid state and in solution is a fertile ground for research.

Future investigations will likely focus on:

Crystal Engineering: Systematically studying the crystal packing of this compound and its derivatives to understand the role of C-H···F, C-F···π, and other non-covalent interactions in directing the formation of specific crystal structures. rsc.org The crystal structure of the closely related 2-Fluoro-5-(4-fluorophenyl)pyridine reveals a dihedral angle of 37.93 (5)° between the two aromatic rings and the presence of only van der Waals interactions. nih.gov

Self-Assembly in Solution: Exploring the formation of supramolecular assemblies, such as gels, liquid crystals, or micelles, from derivatives of this compound in various solvents. spectrabase.com

Host-Guest Chemistry: Designing and synthesizing macrocyclic hosts that can selectively bind this compound or its derivatives, leading to applications in sensing and separation.

Fluorinated Biaryl Interactions: The biaryl nature of the molecule, combined with the fluorine substituent, offers opportunities to study specific fluorine-aryl interactions that can be exploited in the design of complex molecular systems. acs.org

The introduction of fluorine into self-assembling systems can lead to more stable and robust lattices, and in some cases, can induce a complete change in the self-assembly motif. nih.gov

Q & A

Basic: What are the key considerations in designing a synthesis protocol for 2-Fluoro-5-(4-methylphenyl)pyridine to ensure optimal yield and purity?

Methodological Answer:
Synthesis protocols should prioritize:

  • Halogen-Specific Coupling Reactions : Fluorine substituents require careful selection of catalysts (e.g., cesium or potassium carbonate) to avoid side reactions, as noted in Suzuki-Miyaura cross-coupling analogs .
  • Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction efficiency, while prolonged heating (>12 hours) may degrade sensitive fluorinated intermediates .
  • Purification Strategies : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the target compound from byproducts like dehalogenated analogs .

Basic: Which analytical techniques are most effective for confirming the structural integrity of 2-Fluoro-5-(4-methylphenyl)pyridine, and what critical parameters should be analyzed?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolves dihedral angles between the pyridine and phenyl rings (e.g., 37.93° in analogs), confirming spatial orientation .
  • NMR Spectroscopy :
    • ¹H NMR : Identify coupling patterns (e.g., meta-fluorine protons show distinct splitting at δ 7.2–8.5 ppm) .
    • ¹⁹F NMR : Quantifies fluorine substitution integrity (δ -110 to -120 ppm for aryl-F) .
  • Mass Spectrometry : Exact mass analysis (e.g., m/z 191.18 for [M+H]⁺) validates molecular formula .

Advanced: How can researchers systematically investigate the impact of halogen substitution (e.g., fluorine vs. chlorine) on the biological activity of 2-Fluoro-5-(4-methylphenyl)pyridine derivatives?

Methodological Answer:

  • Comparative SAR Studies : Synthesize analogs (e.g., 2-chloro-5-(4-methylphenyl)pyridine) and evaluate:
    • Lipophilicity : Measure logP values to assess membrane permeability differences .
    • Receptor Binding Assays : Use PPAR-γ reporter gene assays to compare EC₅₀ values; fluorine’s electronegativity often enhances binding affinity vs. chlorine .
  • Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to visualize halogen interactions with receptor active sites .

Advanced: What methodological approaches are recommended for resolving discrepancies between computational molecular modeling and experimental crystallographic data for this compound?

Methodological Answer:

  • Torsional Angle Analysis : Compare DFT-calculated dihedral angles (e.g., B3LYP/6-31G*) with X-ray data to identify conformational mismatches .
  • Electron Density Maps : Use software like ORTEP-3 to overlay experimental and simulated maps, highlighting regions of divergence (e.g., phenyl ring planarity) .
  • Thermal Parameter Refinement : Adjust B-factors in crystallographic refinement to account for dynamic disorder not captured in static models .

Advanced: In studies of receptor binding (e.g., PPAR), what experimental strategies can differentiate direct ligand-receptor interactions from indirect modulation by 2-Fluoro-5-(4-methylphenyl)pyridine?

Methodological Answer:

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-rosiglitazone for PPAR-γ) to measure displacement curves; Ki values <10 µM suggest direct binding .
  • Surface Plasmon Resonance (SPR) : Monitor real-time binding kinetics (ka/kd rates) to distinguish allosteric vs. orthosteric effects .
  • Mutagenesis Studies : Introduce point mutations (e.g., PPAR-γ C285A) to disrupt halogen-bonding sites; loss of activity confirms direct interaction .

Advanced: How can researchers optimize reaction conditions to mitigate fluoropyridine ring instability during functionalization?

Methodological Answer:

  • Low-Temperature Lithiation : Use LDA at -78°C to minimize ring decomposition during nucleophilic substitutions .
  • Protecting Groups : Temporarily protect the pyridine nitrogen with Boc groups to stabilize the ring during harsh reactions (e.g., nitrations) .
  • In Situ Monitoring : Employ HPLC-MS to detect intermediates and adjust reaction times dynamically .

Key Structural Analogs and Comparative Data

Compound NameStructural VariationKey Property DifferencesReference
2-(4-Chlorophenyl)-5-methylpyridineChlorine at para positionLower PPAR-γ affinity (ΔEC₅₀ = 2.3 µM)
2-Fluoro-5-(trifluoromethyl)pyridineCF₃ at position 5Enhanced agrochemical activity
3-Fluoro-5-(4-methylphenyl)pyridineFluorine at position 3Altered dihedral angle (42.1°)

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